1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was catalyzed by magnesium oxide nanoparticles . Another method involved the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular formula of NPE is C14H13N3O3 . Its average mass is 271.271 Da and its monoisotopic mass is 271.095703 Da .Scientific Research Applications
Synthesis and Chemical Applications
- A study by Kopchuk et al. (2017) discussed a one-pot non-cyanide method for synthesizing isoquinoline derivatives using related compounds. This method is significant for the synthesis of 3-cyanoisoquinolines, which are valuable in various chemical syntheses (Kopchuk et al., 2017).
Biological and Pharmaceutical Research
- Research by Attaby et al. (2006) explored the synthesis of compounds similar to the chemical and investigated their antiviral activities, highlighting the potential pharmaceutical applications of these compounds (Attaby et al., 2006).
Material Science and Engineering
- A study by Yan et al. (2011) focused on synthesizing polyimides using pyridine-containing aromatic diamine monomers. These materials have applications in various fields, including electronics and aerospace, due to their excellent thermal stability and mechanical properties (Yan et al., 2011).
Catalysis and Chemical Reactions
- Research conducted by Narulkar et al. (2017) involved the synthesis and characterization of ligand-based metal catalysts. These catalysts, derived from compounds including pyridine-containing diamines, are used for efficient conversion of hydrocarbons to alcohols (Narulkar et al., 2017).
properties
IUPAC Name |
1-[3-nitro-4-(pyridin-3-ylmethylamino)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10(18)12-4-5-13(14(7-12)17(19)20)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLBIWRZWIIDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NCC2=CN=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.